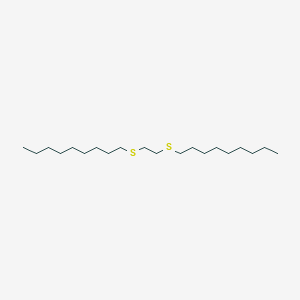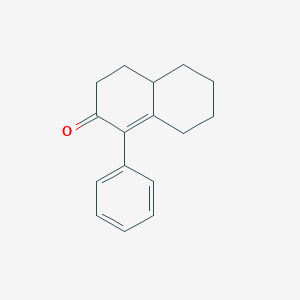
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-: is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-phenyl-2-naphthalenone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Another approach involves the cyclization of a suitable precursor, such as 1-phenyl-1,2,3,4-tetrahydronaphthalene, using acidic or basic catalysts. This method may require specific reaction conditions, including controlled temperature and solvent choice, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to fully hydrogenated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or other substituted naphthalenone derivatives.
Applications De Recherche Scientifique
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-naphthalenone: A structurally related compound with a fully aromatic naphthalene ring.
1-Phenyl-1,2,3,4-tetrahydronaphthalene: A precursor used in the synthesis of the target compound.
2(3H)-Naphthalenone: The parent compound without the phenyl substitution.
Uniqueness
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- is unique due to its partially hydrogenated naphthalene ring system and phenyl substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from fully aromatic or non-substituted analogs.
Propriétés
Numéro CAS |
60417-93-8 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-phenyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C16H18O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-3,7-8,12H,4-6,9-11H2 |
Clé InChI |
QCVKCFFKPQRDJX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C(=O)CCC2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

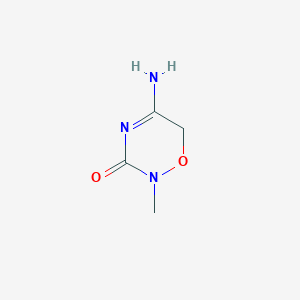

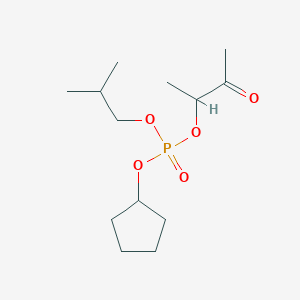
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
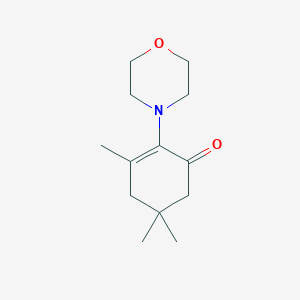
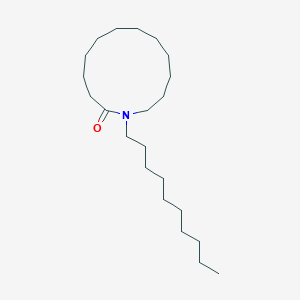
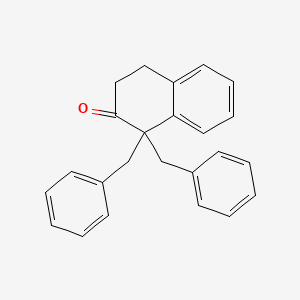
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
